molecular formula C22H27ClN2O4S B194547 Diltiazem hydrochloride CAS No. 33286-22-5

Diltiazem hydrochloride

Cat. No. B194547
CAS RN: 33286-22-5
M. Wt: 451 g/mol
InChI Key: HDRXZJPWHTXQRI-BHDTVMLSSA-N
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Description

Diltiazem hydrochloride is a calcium ion cellular influx inhibitor, also known as a slow channel blocker . It is used alone or in combination with other medicines to treat angina (severe chest pain) or hypertension (high blood pressure) . High blood pressure adds to the workload of the heart and arteries .


Synthesis Analysis

A novel stability-indicating method for known and unknown impurities profiling for diltiazem hydrochloride tablets was developed . Efficient enantioselective syntheses of the important cardiac drug (+)-cis- (2S,3S)-diltiazem from (E)-methyl 4-methoxyphenylpropenoate via either the (2R,3S)- or (2S,3R)-enantiomers of threo-methyl 3- (4-methoxyphenyl)-2,3-dihydroxypropanoate are described .


Molecular Structure Analysis

Diltiazem hydrochloride is a hydrochloride salt resulting from the reaction of equimolar amounts of diltiazem and hydrogen chloride . The molecular formula of Diltiazem hydrochloride is C22H27ClN2O4S .


Chemical Reactions Analysis

The kinetics of hydrolysis of diltiazem hydrochloride in aqueous solutions at 313, 323, 333, and 353 K over the pH-range 0.4-9.7 has been investigated .


Physical And Chemical Properties Analysis

Diltiazem hydrochloride is a white to off-white crystalline powder with a bitter taste . It is soluble in water, methanol, and chloroform .

Scientific Research Applications

  • Treatment of Chronic Anal Fissures

    • Diltiazem hydrochloride, when used in microsponges-based rectal gels, shows potential for treating chronic anal fissures. Studies have demonstrated its effectiveness in providing prolonged release and enhanced drug retention in mucosal tissue, suggesting an improvement over conventional therapies (Ivanova et al., 2019).
  • Taste-Masked Oro-Dispersible Dosage Form

    • Research has been conducted on formulating a taste-masked oro-dispersible dosage form of diltiazem hydrochloride. This form aims to provide faster relief and higher bioavailability for treatments like angina and hypertension, enhancing patient compliance (Jagdale et al., 2011).
  • Development of Extended-Release Formulations

    • Efforts to develop extended-release formulations of diltiazem have led to the creation of various molecular salts with lower water solubility, aimed at prolonging its effect in cardiovascular treatments (Stepanovs et al., 2016).
  • In Situ Forming Drug Delivery Systems

    • Studies on in situ forming biodegradable drug delivery systems for diltiazem hydrochloride indicate potential in controlled parenteral drug delivery. This could offer an alternative to existing microencapsulation methods (Kranz & Bodmeier, 2007).
  • Prolonged Release through Polyethyleneimine-Treated Xanthan Beads

    • Research into using polyethyleneimine-treated xanthan beads for diltiazem hydrochloride aims to create a sustained release dosage form. This approach could improve the delivery and effectiveness of the drug (Ray et al., 2010).
  • Transdermal Release via Electron Beam Irradiated PVA Hydrogel Membranes

    • Investigations into using electron beam irradiated polyvinyl alcohol hydrogel membranes for transdermal release of diltiazem hydrochloride show promising control over the drug's release, addressing challenges in conventional oral therapy (Bhunia et al., 2011).
  • Ionic Liquids as Enhancers for Transdermal Drug Delivery

    • A study explored the use of ionic liquids to enhance the transdermal permeation and skin retention of diltiazem. This approach could significantly improve the delivery method of the drug (Monti et al., 2017).
  • Oral Controlled Release Formulation Using Polymer Matrix System

    • Research on a polymer matrix system for controlling the release of diltiazem hydrochloride as an oral dosage form suggests a way to prolong bioavailability and reduce dose frequencies, improving patient adherence (Arafat et al., 2021).

Safety And Hazards

Diltiazem hydrochloride may cause serious eye irritation, damage to organs (cardiovascular system), an allergic skin reaction, and is suspected of damaging fertility or the unborn child . It may also cause harm to breast-fed children and is harmful to aquatic life .

Future Directions

Diltiazem hydrochloride is used clinically as an antihypertensive, anti-arrhythmic, and as an anti-anginal agent for the management of cardiovascular conditions such as hypertension, chronic stable angina, atrial fibrillation, atrial flutter . It is also being researched for its potential use in improving the microcirculation in some tumors, thereby potentially improving the delivery of antineoplastic agents to tumor cells .

properties

IUPAC Name

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRXZJPWHTXQRI-BHDTVMLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38411-61-9
Record name 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, hydrochloride (1:1), (2R,3R)-rel-
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8040147
Record name Diltiazem hydrochloride
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URL https://comptox.epa.gov/dashboard/DTXSID8040147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diltiazem hydrochloride

CAS RN

33286-22-5, 38411-61-9
Record name Diltiazem hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33286-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diltiazem hydrochloride [USAN:USP:JAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-(1)-3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diltiazem hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S-cis)-3-acetoxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride
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Record name DILTIAZEM HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLH94387TE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10,600
Citations
DJ Mazzo, CL Obetz, J Shuster - Analytical profiles of drug substances and …, 1994 - Elsevier
Publisher Summary This chapter provides the description, synthesis physical properties, stability and degradation products, methods of analysis, and pharmacokinetic of diltiazem …
Number of citations: 46 www.sciencedirect.com
MN Gambhire, KW Ambade, SD Kurmi, VJ Kadam… - Aaps Pharmscitech, 2007 - Springer
… The purpose of this research was to prepare a floating drug delivery system of diltiazem hydrochloride (DTZ). Floating matrix tablets of DTZ were developed to prolong gastric residence …
Number of citations: 202 link.springer.com
E Limpongsa, K Umprayn - AAPS PharmSciTech, 2008 - Springer
The objective was to investigate the suitable polymeric films for the development of diltiazem hydrochloride (diltiazem HCl) transdermal drug delivery systems. Hydroxypropyl …
Number of citations: 122 link.springer.com
SR Levis, PB Deasy - International journal of pharmaceutics, 2003 - Elsevier
… by reduction in drug solubility is very apparent as only 80–90% of the propranol HCl loading in halloysite was released in 8 h, compared to ∼100% in 6 h for the diltiazem hydrochloride …
Number of citations: 257 www.sciencedirect.com
US Toti, TM Aminabhavi - Journal of Controlled Release, 2004 - Elsevier
… Tablets were prepared by incorporating an antihypertensive drug viz., diltiazem hydrochloride. In-vitro drug release was carried out in simulated gastric and intestinal conditions. Effect …
Number of citations: 205 www.sciencedirect.com
BJ McAuley, JS Schroeder - Pharmacotherapy: The Journal of …, 1982 - Wiley Online Library
… Hypotensive eflects of diltiazem hydrochloride in the normotensive, spontaneously … The effect of diltiazem hydrochloride upon sodium diuresis and renal lunction in chronic con…
AH El-Kamel, OMN Al-Gohary… - Journal of …, 2003 - Taylor & Francis
Alginate beads containing diltiazem hydrochloride (DTZ) were prepared by the ionotropic gelation method. The effects of various factors (alginate concentration, additives type, calcium …
Number of citations: 128 www.tandfonline.com
M Nappinnai, VS Kishore - Indian journal of pharmaceutical …, 2007 - search.ebscohost.com
… Diltiazem hydrochloride, a calcium channel blocker is available as sustained release … Eudragit RS 100 has not been reported in preparation of diltiazem hydrochloride microspheres and …
Number of citations: 46 search.ebscohost.com
SM Al-Saidan, YSR Krishnaiah, S Patro… - Aaps Pharmscitech, 2005 - Springer
… oral controlled release tablets for watersoluble diltiazem hydrochloride using a natural polymer such as guar gum. Diltiazem hydrochloride was formulated as an oral controlled release …
Number of citations: 146 link.springer.com
PR Rao, PV Diwan - Drug development and industrial pharmacy, 1998 - Taylor & Francis
… The present study was designed to develop a suitable matrix model TDDS of diltiazem hydrochloride and indomethacin, employing ethylcellulose (EC) and polyvinyl pyrrolidone (PVP) …
Number of citations: 156 www.tandfonline.com

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